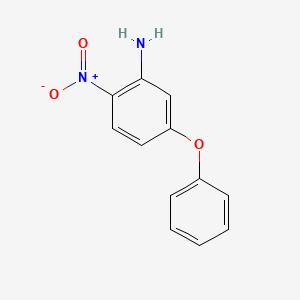

2-Nitro-5-phenoxyaniline

Description

BenchChem offers high-quality 2-Nitro-5-phenoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-5-phenoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-5-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c13-11-8-10(6-7-12(11)14(15)16)17-9-4-2-1-3-5-9/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTVCSKPYOHQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375057 | |

| Record name | 2-nitro-5-phenoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552-17-6 | |

| Record name | 2-nitro-5-phenoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Nitro-5-phenoxyaniline Molecular Structure and Characterization

[1]

Part 1: Executive Summary

2-Nitro-5-phenoxyaniline (CAS No. 1552-17-6) is a specialized aromatic intermediate utilized in the synthesis of heterocyclic compounds, dyes, and pharmaceutical precursors such as 3,4-diaminodiphenyl ether.[1][2] Its structure is characterized by a central aniline ring substituted with a nitro group at the ortho position and a phenoxy group at the meta position relative to the nitro group (para to the amine).[1]

This guide provides a rigorous technical breakdown of the molecule's architecture, a validated synthetic pathway via nucleophilic aromatic substitution (SNAr), and a self-validating analytical framework for structural confirmation.[1]

Key Physicochemical Metrics[1][2][3][4][5]

| Property | Value |

| CAS Registry Number | 1552-17-6 |

| Molecular Formula | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 g/mol |

| Exact Mass | 230.0691 Da |

| Melting Point | 148–150 °C |

| Predicted LogP | ~2.5 (Lipophilic) |

| Appearance | Yellow to brownish crystalline solid |

Part 2: Molecular Architecture & Connectivity[1]

The chemical behavior of 2-Nitro-5-phenoxyaniline is dictated by the electronic push-pull relationship between its three functional groups on the central benzene ring:

-

Amino Group (-NH₂): A strong electron donor (via resonance) at position 1.[1]

-

Nitro Group (-NO₂): A strong electron-withdrawing group at position 2.[1] This creates an intramolecular hydrogen bond with the adjacent amine, stabilizing the planar conformation.[1]

-

Phenoxy Group (-OPh): An electron-donating group (via resonance) at position 5.[1]

Structural Visualization (Graphviz)[1]

The following diagram illustrates the connectivity and the critical electronic relationships governing the molecule's reactivity.

Caption: Structural connectivity of 2-Nitro-5-phenoxyaniline showing substituent positioning and electronic interactions.

Part 3: Synthesis Protocol (SNAr Pathway)

The most robust synthesis route involves the nucleophilic aromatic substitution of 5-chloro-2-nitroaniline with phenol.[1] The nitro group at position 2 activates the chlorine at position 5 (para orientation), making it susceptible to nucleophilic attack by the phenoxide ion.[1]

Reaction Scheme

Precursors: 5-Chloro-2-nitroaniline + Phenol + Base (K₂CO₃) Mechanism: SNAr (Addition-Elimination)[1]

Step-by-Step Methodology

-

Reagent Preparation:

-

Charge a reaction vessel with 5-chloro-2-nitroaniline (1.0 eq).

-

Add Phenol (excess, ~5-10 eq) which acts as both reagent and solvent, or use a high-boiling polar aprotic solvent like DMF or DMSO with stoichiometric phenol.[1]

-

Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq) to generate the phenoxide nucleophile in situ.[1]

-

-

Reaction Phase:

-

Heat the mixture to 150 °C .

-

Maintain temperature for 4–6 hours . Monitor reaction progress via TLC (Thin Layer Chromatography) or HPLC to ensure consumption of the chlorinated starting material.[1]

-

Note: The high temperature is required to overcome the activation energy of the SNAr process on the deactivated aniline ring.

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Dilute with 1N Sodium Hydroxide (NaOH) .[1] This step is critical: the base deprotonates the excess phenol, making it water-soluble (phenolate), while the product (2-Nitro-5-phenoxyaniline) precipitates or remains in the organic phase.[1]

-

Extract with Ethyl Acetate .[1]

-

Wash the organic layer sequentially with 1N NaOH (to remove residual phenol), water, and brine.[1]

-

Dry over anhydrous Sodium Sulfate (Na₂SO₄) and concentrate under vacuum.[1]

-

-

Purification:

-

Recrystallize from ethanol or purify via silica gel column chromatography (eluent: Chloroform/Methanol) to yield the target compound as yellow crystals.[1]

-

Synthesis Workflow Diagram

Caption: Process flow for the synthesis of 2-Nitro-5-phenoxyaniline via nucleophilic aromatic substitution.

Part 4: Analytical Characterization & Validation

To ensure scientific integrity, the identity of the synthesized compound must be validated using a multi-modal approach.

Mass Spectrometry (MS)[1]

-

Method: ESI+ or EI.[1]

-

Expected Result: Molecular ion peak

at m/z 231.2 or molecular ion -

Interpretation: Confirms the molecular formula C₁₂H₁₀N₂O₃.[1]

Proton NMR (¹H-NMR)

-

Diagnostic Signals:

-

Amine (-NH₂): Broad singlet, typically

7.0–8.0 ppm (deshielded by nitro group).[1] -

H-3 (Ortho to NO₂): Doublet, highly deshielded (

~8.0–8.1 ppm).[1] -

H-6 (Ortho to NH₂): Doublet, more shielded (

~6.0–6.5 ppm).[1] -

H-4 (Meta to NO₂, Ortho to OPh): Doublet of doublets.

-

Phenoxy Ring: Multiplet integrating to 5 protons (

7.1–7.5 ppm).[1]

-

Infrared Spectroscopy (FT-IR)[1]

-

N-H Stretch: Doublet around 3300–3500 cm⁻¹ (primary amine).[1]

-

NO₂ Stretch: Strong bands at ~1500–1550 cm⁻¹ (asymmetric) and ~1300–1360 cm⁻¹ (symmetric).[1]

-

C-O Stretch: Strong band at ~1200–1250 cm⁻¹ (aryl ether).[1]

Structure Validation Logic

Caption: Analytical logic flow for confirming the identity of 2-Nitro-5-phenoxyaniline.

Part 5: Safety & Handling (GHS Standards)[1]

Hazard Classification: Based on the structural analogs (nitroanilines), this compound should be treated as Acute Toxic .[1]

-

H300/H310/H330: Fatal if swallowed, in contact with skin, or inhaled.[1]

-

H373: May cause damage to organs through prolonged or repeated exposure.[1]

-

H411: Toxic to aquatic life with long-lasting effects.[1]

Protocol:

References

-

LabNovo . (n.d.). 2-Nitro-5-phenoxyaniline Product Entry. Retrieved January 30, 2026, from [Link][1]

-

PrepChem . (n.d.).[1] Synthesis of 2-nitro-5-phenoxyaniline. Retrieved January 30, 2026, from [Link][1]

-

PubChem . (2025).[1] Compound Summary for 5-chloro-2-nitroaniline (Precursor). Retrieved January 30, 2026, from [Link][1]

Technical Guide: Mechanistic Insights into the Synthesis of 2-Nitro-5-phenoxyaniline

Executive Summary

2-Nitro-5-phenoxyaniline (CAS: 22683-76-7) is a critical intermediate in the synthesis of acridinone-based pharmaceuticals, disperse azo dyes, and specific herbicidal agents. Its synthesis represents a classic yet nuanced example of Nucleophilic Aromatic Substitution (

This guide deconstructs the formation of 2-Nitro-5-phenoxyaniline from 5-chloro-2-nitroaniline and phenol .[1][2] Unlike standard textbook examples, this reaction features a substrate with competing electronic effects: the strongly activating nitro group versus the deactivating amino group. Understanding the interplay of these substituents is essential for optimizing yield and suppressing side reactions like hydrolysis or tar formation.

Reaction Mechanism: The Pathway[3]

The formation of 2-Nitro-5-phenoxyaniline proceeds via an addition-elimination mechanism. The reaction kinetics are governed by the stability of the anionic intermediate (Meisenheimer complex) and the electrophilicity of the carbon center bearing the leaving group.

Electronic Environment & Regioselectivity

The starting material, 5-chloro-2-nitroaniline , possesses a specific substitution pattern that directs the incoming nucleophile:

-

Nitro Group (

) at C2: A strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). It activates the positions ortho and para to itself. The chlorine atom at C5 is para to the nitro group, placing it in the maximally activated position for nucleophilic attack. -

Amino Group (

) at C1: A strong electron-donating group (EDG) via resonance (+M). It typically deactivates rings toward

Step-by-Step Mechanism

-

Deprotonation: The base (e.g.,

) deprotonates phenol to generate the phenoxide anion ( -

Nucleophilic Attack (Rate-Determining Step): The phenoxide attacks the C5 carbon of 5-chloro-2-nitroaniline. This disrupts the aromaticity, forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

-

Resonance Stabilization: The negative charge in the complex is delocalized onto the nitro group oxygens, significantly lowering the activation energy (

). -

Elimination: The aromaticity is restored by the expulsion of the chloride ion (

), yielding the final ether product.

Mechanistic Visualization

The following diagram details the electronic flow and intermediate states.

Figure 1: Reaction coordinate pathway illustrating the formation of the Meisenheimer complex and the critical role of the para-nitro group.[2][3][4]

Thermodynamics & Kinetics

| Parameter | Description | Impact on Protocol |

| Activation Energy ( | High (~80-100 kJ/mol) | Requires elevated temperatures ( |

| Solvent Effect | Polar Aprotic (DMF, DMSO) | Critical. These solvents solvate cations ( |

| Leaving Group Ability | While Fluorine is a better leaving group in | |

| Entropy ( | Negative | The formation of the ordered transition state suggests the reaction is entropy-disfavored; high concentration and heat drive the reaction. |

Experimental Protocol: Synthesis of 2-Nitro-5-phenoxyaniline

Safety Warning: 5-Chloro-2-nitroaniline is toxic and potentially fatal if inhaled or absorbed through skin.[5] Phenol is corrosive. Perform all operations in a functioning fume hood.

Reagents & Materials

-

Substrate: 5-Chloro-2-nitroaniline (1.0 eq)

-

Nucleophile Source: Phenol (1.5 - 2.0 eq)

-

Base: Potassium Carbonate (

), anhydrous (2.0 eq) -

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quench: 1N Sodium Hydroxide (

), Ethyl Acetate, Brine.

Step-by-Step Methodology

-

Reactor Charge: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-chloro-2-nitroaniline (e.g., 10.9 g, 63 mmol) and Phenol (10.0 g, 106 mmol).

-

Solvation: Add DMF (50 mL). Stir until solids are mostly dissolved.

-

Base Addition: Add anhydrous

(17.4 g, 126 mmol) in a single portion. Note: The mixture may change color (often deep red/orange) due to phenoxide formation. -

Reaction: Heat the mixture to

in an oil bath. Monitor via TLC (Solvent system: Hexane/Ethyl Acetate 3:1) or HPLC.[5]-

Target: Disappearance of the chloro-starting material.

-

Duration: Typically 4–8 hours depending on scale and temperature.

-

-

Quench & Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 1N NaOH (200 mL). Rationale: The basic aqueous layer converts excess phenol into water-soluble sodium phenoxide, separating it from the product.

-

Extract with Ethyl Acetate (3 x 100 mL).

-

-

Purification:

-

Wash the combined organic layers with 1N NaOH (2 x 50 mL) to ensure complete phenol removal.

-

Wash with Brine (saturated NaCl).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Recrystallization: If necessary, recrystallize from Ethanol/Water or Toluene to yield yellow/orange crystals.

-

Process Flow Diagram

Figure 2: Operational workflow for the synthesis and purification of 2-Nitro-5-phenoxyaniline.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or hydrolysis | Increase temperature to |

| Residual Phenol | Inefficient base wash | Ensure the quench solution is pH > 12 (use 1N or 2N NaOH). Phenol ( |

| Dark Tarry Impurities | Oxidation of aniline | Degas solvents with Nitrogen/Argon before heating. Aniline derivatives are prone to air oxidation at high temps. |

| Regioselectivity Issues | Incorrect starting material | Verify starting material is 5-chloro-2-nitroaniline and not an isomer. The |

References

-

PrepChem. "Synthesis of 2-nitro-5-phenoxyaniline." PrepChem.com. Accessed January 30, 2026. [Link]

- Google Patents. "Method for preparing 2-nitro-5-(phenylthio)-anilines (Analogous Chemistry)." US Patent US6552230B1. Accessed January 30, 2026.

- Google Patents. "Medicine intermediate 2-phenoxy aniline and preparation method thereof." CN Patent CN102070471A. Accessed January 30, 2026.

-

PubChem. "5-Chloro-2-nitroaniline Compound Summary." National Center for Biotechnology Information. Accessed January 30, 2026. [Link]

-

Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." MasterOrganicChemistry.com. Accessed January 30, 2026. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN109912424B - Method for hydrolyzing nitroaniline substances into phenol - Google Patents [patents.google.com]

- 5. 5-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 74218 - PubChem [pubchem.ncbi.nlm.nih.gov]

potential applications of 2-Nitro-5-phenoxyaniline in medicinal chemistry

Content Type: Technical Whitepaper Subject: CAS 1552-17-6 (2-Nitro-5-phenoxyaniline) as a Gateway Scaffold Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The "Masked" Privileged Structure

2-Nitro-5-phenoxyaniline (CAS 1552-17-6) is not merely a catalog intermediate; it is a strategic "masked" synthon for 4-phenoxy-1,2-phenylenediamine . In modern medicinal chemistry, this molecule serves as the primary entry point to the 5-phenoxybenzimidazole class—a privileged pharmacophore found in high-affinity kinase inhibitors, anthelmintics, and neuroprotective agents.

This guide analyzes the utility of 2-Nitro-5-phenoxyaniline beyond simple substitution, focusing on its role in constructing lipophilic, metabolically stable heterocycles that engage in critical

Chemical Identity & Structural Logic

Core Properties

-

CAS Number: 1552-17-6

-

IUPAC Name: 5-phenoxy-2-nitroaniline

-

Molecular Formula:

-

Key Functional Motifs:

-

Nitro Group (

): Acts as an electron-withdrawing protecting group for the amine and a precursor to the 1,2-diamine "warhead." -

Phenoxy Group (

): Provides lipophilicity (

-

The "Push-Pull" Electronic Advantage

The positioning of the electron-donating phenoxy group meta to the amino group and para to the nitro group creates a unique electronic environment. Upon reduction, the resulting 4-phenoxy-1,2-phenylenediamine (CAS 13940-96-0) possesses nucleophilic differentiation between the two amino groups, allowing for regioselective cyclizations—a critical factor when synthesizing non-symmetric benzimidazoles.

Synthetic Utility: The Benzimidazole Gateway

The primary application of 2-Nitro-5-phenoxyaniline is its conversion into 5-substituted benzimidazoles. This transformation is the industry-standard route for accessing the 5-phenoxy-1H-benzo[d]imidazole scaffold.

Synthetic Pathway Visualization

The following diagram illustrates the conversion of the nitroaniline precursor into bioactive drug classes.

Figure 1: The strategic divergence from 2-Nitro-5-phenoxyaniline to bioactive heterocycles.

Critical Protocol: Reduction to the Diamine

The reduction step is the bottleneck in scaling this chemistry. While catalytic hydrogenation is clean, the phenoxy ether linkage can be sensitive to hydrogenolysis under vigorous conditions.

Recommended Protocol (Iron-Mediated Reduction):

-

Rationale: Iron powder in acidic media (Bechamp reduction) is preferred over catalytic hydrogenation for this substrate because it avoids the risk of cleaving the ether bond while quantitatively reducing the nitro group.

-

Procedure:

-

Suspend 2-Nitro-5-phenoxyaniline (1.0 eq) in EtOH/Water (4:1).

-

Add Iron powder (3.0 eq) and

(0.5 eq). -

Reflux for 2–4 hours (monitor by TLC for disappearance of the yellow nitro compound).

-

Hot filtration (remove iron oxide sludge) and basification yields 4-phenoxy-1,2-phenylenediamine .

-

Medicinal Chemistry Applications

Neurodegeneration: AChE Inhibitors

The 5-phenoxybenzimidazole scaffold has emerged as a potent pharmacophore for Acetylcholinesterase (AChE) inhibitors, targeting Alzheimer's disease.[1]

-

Mechanism: The benzimidazole core binds to the catalytic anionic site (CAS), while the 5-phenoxy moiety extends into the peripheral anionic site (PAS). This dual binding is facilitated by the flexibility of the ether linkage, allowing the distal phenyl ring to engage in

-stacking with aromatic residues (e.g., Trp286) in the enzyme gorge. -

Evidence: Hybrids of benzylpiperidine (Donepezil-like) and 5-phenoxybenzimidazole have shown

values in the nanomolar range, with improved Blood-Brain Barrier (BBB) permeability compared to rigid analogs.

Oncology: Microtubule & Kinase Targeting

-

Tubulin Inhibitors: Benzimidazoles are classic tubulin polymerization inhibitors (binding at the colchicine site). The introduction of a 5-phenoxy group increases lipophilicity and bulk, often improving potency against multi-drug resistant (MDR) cell lines where smaller benzimidazoles fail.

-

Kinase Inhibition: The scaffold mimics the adenine ring of ATP. The 5-phenoxy group projects into the hydrophobic back-pocket (Gatekeeper region) of kinases, providing selectivity.

Anti-Infectives: The Triclabendazole Homology

While Triclabendazole (a Fasciolicide) utilizes a chlorinated phenoxy-benzimidazole core, the non-chlorinated 5-phenoxy analog derived from this starting material is a crucial tool for Structure-Activity Relationship (SAR) studies. It allows researchers to determine the metabolic liability of the halogen atoms and optimize the lipophilic ligand efficiency (LLE).

Experimental Validation: Cyclization Protocol

Objective: Synthesis of 2-methyl-5-phenoxy-1H-benzo[d]imidazole (Probe Compound).

-

Reagents: 4-phenoxy-1,2-phenylenediamine (from Section 3.2), Acetic Acid (solvent & reagent).

-

Method:

-

Dissolve the diamine (10 mmol) in glacial acetic acid (20 mL).

-

Reflux for 6 hours. The acid acts as both the carbonyl source and the dehydrating agent (Phillips-Ladenburg type condensation).

-

Workup: Neutralize with

to precipitate the crude benzimidazole. -

Purification: Recrystallization from ethanol.

-

-

QC Check:

-

1H NMR (DMSO-d6): Look for the diagnostic singlet at

ppm (C2-Methyl) and the preservation of the phenoxy aromatic signals (6.9–7.4 ppm). -

Tautomerism: Note that in solution, the 5-phenoxy and 6-phenoxy tautomers are in rapid equilibrium (

shift).

-

Structure-Activity Relationship (SAR) Logic

The following diagram maps the functional regions of the scaffold derived from 2-Nitro-5-phenoxyaniline.

Figure 2: Pharmacophore mapping of the 5-phenoxybenzimidazole core.

References

-

Synthesis of Phenoxy-diamines: Journal of Functional Polymers, 2020, 33(5): 473-482. (Describes the reduction of 2-nitro-5-phenoxyaniline to 4-phenoxy-1,2-phenylenediamine).

-

AChE Inhibition: Shome, A. & Chawla, P.A.[1][2][3] "Molecular docking analysis of substituted 2-(1-benzylpiperidin-4-yl)-5-phenoxy-1H-benzo[d]imidazole derivatives as acetylcholinesterase inhibitors." Pharmaspire, 2023, 15(2), 61-69.[1][2]

-

Benzimidazole Scaffold Review: "Benzimidazole as a Privileged Scaffold in Drug Design and Discovery." PubMed, NIH.

-

Patent Application: US6162832A "2-Phenoxyaniline derivatives as Na+/Ca2+ exchange inhibitors."

-

Anticancer Activity: "Benzimidazole scaffold as a potent anticancer agent." Journal of Medicinal Chemistry (via NIH PMC).

Sources

Technical Guide: 2-Nitro-5-phenoxyaniline as a Strategic Scaffold in Heterocyclic Synthesis

Topic: 2-Nitro-5-phenoxyaniline as a Building Block for Heterocyclic Compounds Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

2-Nitro-5-phenoxyaniline (CAS: 1552-17-6) is a high-value aromatic building block defined by its ortho-nitroaniline core and a meta-positioned phenoxy ether linkage. It serves as a critical precursor for the synthesis of 5-phenoxy-substituted benzimidazoles, quinoxalines, and benzotriazoles .

In medicinal chemistry, the phenoxy group acts as a lipophilic anchor, capable of occupying hydrophobic pockets (e.g., the allosteric site of kinases or the hydrophobic channel of GPCRs) while the heterocyclic core provides hydrogen-bonding motifs essential for target affinity. This guide details the synthesis, reactivity, and application of this scaffold, moving beyond standard protocols to offer field-proven mechanistic insights.

Chemical Identity & Structural Logic

-

IUPAC Name: 2-Nitro-5-phenoxyaniline

-

CAS Number: 1552-17-6

-

Molecular Formula: C₁₂H₁₀N₂O₃

-

Molecular Weight: 230.22 g/mol

-

SMILES: Nc1cc(Oc2ccccc2)ccc1[O-]

The "Phenoxy-Handle" Advantage

The strategic value of this molecule lies in the 5-phenoxy substituent. Unlike simple alkyl or halo substitutions, the phenoxy group introduces:

-

Rotational Freedom: The ether linkage allows the phenyl ring to adopt non-planar conformations (twist angle ~70°), improving shape complementarity in drug-target interactions.

-

Electronic Buffering: The oxygen atom acts as a weak electron donor by resonance but an electron withdrawer by induction, modulating the pKa of the resulting heterocycles without deactivating the ring toward nucleophilic attack during synthesis.

Synthesis of the Building Block

While commercially available, in-house preparation is often required for scale-up or to introduce specific substitutions on the phenoxy ring.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most robust route involves the displacement of a halogen on a nitroaniline scaffold by a phenoxide ion.

Reaction Scheme: 5-Chloro-2-nitroaniline + Phenol + K₂CO₃ → 2-Nitro-5-phenoxyaniline[1]

Experimental Procedure:

-

Charge: A reaction vessel is charged with 5-chloro-2-nitroaniline (1.0 eq), Phenol (1.5 eq), and anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Dimethylformamide (DMF) is preferred for its high boiling point and ability to solvate the phenoxide anion.

-

Conditions: Heat to 100–120°C for 6–8 hours. Monitor by TLC or HPLC.

-

Workup: Pour the reaction mixture into ice-water. The product precipitates as a yellow/orange solid. Filter, wash with water to remove excess phenol/salts, and recrystallize from ethanol.

-

Yield: Typically 85–92%.

Critical Insight: The nitro group at the ortho position activates the C-Cl bond at position 5 via long-range inductive effects, facilitating the SNAr reaction.

Core Transformation: The Diamine Gateway

The primary utility of 2-nitro-5-phenoxyaniline is its conversion to 4-phenoxy-1,2-phenylenediamine . This diamine is the "universal socket" for generating bicyclic nitrogen heterocycles.

Reduction Protocols

The reduction of the nitro group must be controlled to prevent oxidation of the resulting electron-rich diamine.

| Method | Reagents | Pros | Cons |

| Catalytic Hydrogenation | H₂, Pd/C (10%), MeOH | Cleanest profile; quantitative yield. | Requires pressure equipment; catalyst cost. |

| Chemical Reduction | Fe powder, NH₄Cl, EtOH/H₂O | Robust; tolerates halogens on the phenoxy ring. | Iron sludge waste; difficult filtration. |

| Dithionite (One-Pot) | Na₂S₂O₄, H₂O/Dioxane | Allows immediate cyclization (see Section 5). | Stoichiometric sulfur waste. |

Handling Note: 4-Phenoxy-1,2-phenylenediamine is sensitive to air oxidation (turning purple/black). It should be used immediately in the next step or stored as a dihydrochloride salt.

Heterocycle Construction Workflows

Pathway A: Benzimidazoles (The Kinase Scaffold)

Benzimidazoles are synthesized by condensing the diamine with electrophilic carbon sources (aldehydes, acids, or orthoesters).

Mechanism:

-

Imine Formation: The primary amine attacks the carbonyl carbon.

-

Cyclization: The secondary amine (formerly the nitro group nitrogen) attacks the imine carbon.

-

Oxidation: If using aldehydes, an oxidative step (using air, Na₂S₂O₅, or Cu(II)) is required to aromatize the imidazole ring.

Featured Protocol: One-Pot Reductive Cyclization This modern approach avoids isolating the unstable diamine.

-

Mix: 2-Nitro-5-phenoxyaniline (1 eq), Aryl Aldehyde (1.1 eq), and Sodium Dithionite (Na₂S₂O₄, 3 eq) in DMSO/H₂O.

-

Heat: 100°C for 12 hours.

-

Result: The dithionite reduces the nitro group in situ; the resulting amine condenses with the aldehyde, and the intermediate is oxidized to the benzimidazole.

Pathway B: Quinoxalines (The Intercalator Scaffold)

Reaction with 1,2-dicarbonyls (e.g., glyoxal, benzil) yields quinoxalines.

-

Reagents: Glyoxal (40% aq), Ethanol, reflux.

-

Selectivity: The condensation is generally regioselective due to steric steering by the phenoxy group, though isomers may form.

Pathway C: Benzotriazoles

Reaction with nitrous acid (generated in situ from NaNO₂/HCl) yields 5-phenoxy-1H-benzotriazole.

-

Utility: These are excellent leaving groups in peptide coupling and privileged structures in antifungal research.

Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways starting from the 2-nitro-5-phenoxyaniline block.

Caption: Divergent synthetic pathways transforming the nitro-aniline scaffold into three distinct heterocyclic classes.

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-5-phenoxy-1H-benzimidazole

This protocol represents a standard medicinal chemistry workflow for generating a library of kinase inhibitors.

Materials:

-

2-Nitro-5-phenoxyaniline (1.0 mmol)

-

4-Fluorobenzaldehyde (1.1 mmol)

-

Sodium Dithionite (3.0 mmol)

-

DMSO (5 mL) / Water (1 mL)

Steps:

-

Dissolve 2-nitro-5-phenoxyaniline and 4-fluorobenzaldehyde in DMSO.

-

Add sodium dithionite dissolved in water dropwise.

-

Heat the mixture to 100°C in a sealed vial for 12 hours.

-

TLC Check: Mobile phase 50% EtOAc/Hexane. Look for the disappearance of the yellow nitroaniline spot.

-

Workup: Cool to room temperature. Pour into crushed ice (50 g).

-

Isolation: The product precipitates as a beige solid. Filter and wash with cold water.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Validation:

-

1H NMR (DMSO-d6): Look for the diagnostic singlet at ~8.2 ppm (C2-H of benzimidazole) and the multiplet integration for the phenoxy ring (6.9–7.4 ppm).

-

MS (ESI): Expected [M+H]+ = 305.1.

References

-

Synthesis of 2-Nitro-5-phenoxyaniline

- Source: PrepChem. "Synthesis of 2-nitro-5-phenoxyaniline."

-

URL:[Link]

-

Reductive Cyclization Methodology

- Source: Dasgupta, H. R., et al. "One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water." Progress in Chemical and Biochemical Research, 2021.

-

URL:[Link]

-

Medicinal Chemistry of Benzimidazoles

-

Structural Characterization

- Source: NIH National Library of Medicine. "4-Nitro-2-phenoxyaniline (Isomer comparison)." Acta Crystallographica Section E, 2010.

-

URL:[Link]

Sources

Technical Guide: Health, Safety, and Handling of 2-Nitro-5-phenoxyaniline

[1]

Executive Summary & Chemical Identity

2-Nitro-5-phenoxyaniline (CAS 1552-17-6) is a specialized aromatic intermediate primarily utilized in the synthesis of heterocyclic pharmaceuticals (e.g., benzimidazoles) and high-performance dyes.[1][2] As a nitroaniline derivative possessing a phenoxy ether linkage, it presents a dual hazard profile: the acute systemic toxicity associated with nitro-aromatics (methemoglobinemia) and the potential for skin sensitization.[1]

This guide provides a rigorous safety framework for research and scale-up operations, moving beyond generic SDS data to address specific handling protocols required for this solid intermediate.

Chemical Identity Table

| Property | Data |

| CAS Number | 1552-17-6 |

| IUPAC Name | 2-Nitro-5-phenoxyaniline |

| Synonyms | 5-Phenoxy-2-nitroaniline; 3-Amino-4-nitrodiphenyl ether |

| Molecular Formula | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 g/mol |

| Appearance | Dark brown to orange crystalline solid |

| Melting Point | 148–150 °C |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water |

Hazard Identification & GHS Classification

Note: While specific regulatory GHS data for this isolated intermediate may be limited in public databases, the structural homology to 2-nitroaniline and 5-chloro-2-nitroaniline mandates a Category 3 (Toxic) classification for handling purposes.[1]

Core Hazards[1][6]

-

Acute Toxicity (Oral/Dermal/Inhalation): Nitroanilines are rapidly absorbed through the skin and lungs. They interfere with the blood's oxygen-carrying capacity.[1]

-

Methemoglobinemia: The primary mechanism of toxicity. The nitro group is metabolically reduced to a hydroxylamine intermediate, which oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), leading to cyanosis and tissue hypoxia.[1]

-

Skin/Eye Irritation: The phenoxy ether moiety adds lipophilicity, potentially enhancing dermal penetration and irritation.[1]

Precautionary GHS Classification (Derived)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed.[1] |

| Acute Toxicity (Dermal) | Cat 3 | H311: Toxic in contact with skin.[1] |

| Skin Sensitization | Cat 1 | H317: May cause an allergic skin reaction.[1] |

| STOT - Repeated | Cat 2 | H373: May cause damage to blood/liver through prolonged exposure.[1] |

| Aquatic Toxicity | Cat 2 | H411: Toxic to aquatic life with long-lasting effects.[1] |

Emergency Response Protocols

The following logic flow dictates the immediate response to exposure. Speed is critical to prevent the onset of methemoglobinemia.

Figure 1: Emergency response logic flow emphasizing the risk of transdermal absorption and the need for methemoglobin monitoring.[1]

Technical Handling & Synthesis

Engineering Controls

-

Primary Containment: All weighing and transfer of the solid must occur within a HEPA-filtered fume hood or a powder containment balance enclosure .

-

Glove Selection: Standard nitrile gloves may offer insufficient protection against nitro-aromatics over long durations.[1] Double-gloving (Laminate/PE inner + Nitrile outer) is recommended for synthesis operations involving organic solvents (DMF/DMSO).[1]

Validated Synthesis Protocol

Context: This compound is often synthesized via Nucleophilic Aromatic Substitution (SₙAr).[1]

Reaction: 5-Chloro-2-nitroaniline + Phenol

Step-by-Step Methodology:

-

Reagent Prep: Charge a round-bottom flask with 5-chloro-2-nitroaniline (1.0 eq), Phenol (excess, ~2.0–10.0 eq), and anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent System: Dissolve in anhydrous DMF (Dimethylformamide). Note: DMF facilitates the SₙAr mechanism by solvating the cation.[1]

-

Thermal Activation: Heat the mixture to 150 °C under an inert atmosphere (Nitrogen/Argon) for 16–96 hours. Monitor via TLC (Ethyl Acetate/Hexane) for the disappearance of the chloro-starting material.

-

Work-up (Critical for Safety):

-

Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography (Chloroform eluent).[1]

Toxicology & Metabolic Pathway

Understanding the metabolism of 2-Nitro-5-phenoxyaniline is crucial for predicting toxicity.[1] The nitro group is the primary toxophore.

Mechanism of Action[1][4][10][11]

-

Nitroreduction: Gut flora and hepatic enzymes (nitroreductases) reduce the parent compound.

-

Bioactivation: The intermediate N-hydroxyarylamine is formed.[1]

-

Heme Oxidation: This intermediate reacts with Hemoglobin (Fe²⁺)

Methemoglobin (Fe³⁺), which cannot bind oxygen.[1] -

Terminal Metabolite: Complete reduction yields 3,4-diaminodiphenyl ether , which is excreted or further acetylated.[1]

Figure 2: Metabolic activation pathway illustrating the formation of the toxic N-hydroxy intermediate responsible for methemoglobinemia.[1]

References

-

LabNovo. 2-Nitro-5-phenoxyaniline Physical Properties and CAS Data. Retrieved from LabNovo Database.[1] Link

-

PrepChem. Synthesis of 2-nitro-5-phenoxyaniline from 5-chloro-2-nitroaniline. Detailed experimental procedure for SₙAr reaction. Link

-

University of Liverpool. Design, Synthesis, and Biological Evaluation of Chemical Proteomic Probes for MoA Studies in C. neoformans. (Thesis detailing the use of 2-nitro-5-phenoxyaniline as a scaffold). Link

-

Google Patents. Method for preparing 2-nitro-5-(phenylthio)-anilines (US6552230B1). Describes analogous synthesis and purification methods. Link

-

ChemicalBook. 3,4-Diaminodiphenyl ether Synthesis. Describes the reduction of 2-nitro-5-phenoxyaniline to the diamine. Link

Strategic Sourcing and Synthetic Utility of 2-Nitro-5-phenoxyaniline

Topic: (CAS 1552-17-6) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers.

Executive Summary

2-Nitro-5-phenoxyaniline (CAS 1552-17-6) is a critical aromatic scaffold used primarily as a precursor for 5-phenoxybenzimidazoles and substituted phenazines . Its structural motif—an ortho-nitroaniline moiety with a meta-phenoxy substituent—provides a direct synthetic handle for accessing privileged pharmacophores found in kinase inhibitors, antiparasitic agents, and high-performance pigments.

This guide addresses the specific challenges in sourcing this compound, distinguishing it from common regioisomers (e.g., the Nimesulide intermediate), and validating its quality for sensitive downstream cyclization reactions.

Chemical Identity & Structural Significance[1][2][3][4]

Core Data

| Parameter | Specification |

| Chemical Name | 2-Nitro-5-phenoxyaniline |

| CAS Number | 1552-17-6 |

| Molecular Formula | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | 108–112 °C (varies by polymorph/purity) |

| Key Functional Groups | Primary Amine (-NH₂), Nitro (-NO₂), Ether (-OPh) |

The Isomer Trap

Critical Warning: Researchers frequently confuse CAS 1552-17-6 with its regioisomer, 4-nitro-2-phenoxyaniline (CAS 5422-92-4), which is the key intermediate for the NSAID Nimesulide .

-

Target (CAS 1552-17-6): Nitro is ortho to amine; Phenoxy is meta to amine. Used for Benzimidazoles .[1][2][3][4]

-

Isomer (CAS 5422-92-4): Nitro is para to amine; Phenoxy is ortho to amine. Used for Sulfonanilides .

Using the wrong isomer will result in complete failure of cyclization protocols designed for o-phenylenediamines.

Commercial Supplier Landscape

Sourcing strategies depend on the research phase. For early discovery, catalog purity (>97%) is sufficient. For process development, trace metal analysis becomes critical to prevent catalyst poisoning during the subsequent hydrogenation step.

Tiered Supplier Categorization

| Tier | Supplier Type | Recommended For | Key Vendors (Verified) |

| Tier 1 | Global Catalog | HTS, MedChem Discovery (<100g) | Sigma-Aldrich (MilliporeSigma) , Thermo Scientific , TCI Chemicals |

| Tier 2 | Specialized Building Blocks | Scale-up, Custom Purity (100g - 1kg) | BLDpharm , Fluorochem , Combi-Blocks , Enamine |

| Tier 3 | Bulk Synthesis | Pilot Plant (>1kg) | Bepharm , Ambeed , Boc Sciences |

Sourcing Protocol: The "Self-Validating" Order

To ensure integrity, do not rely solely on the vendor's CoA. Request the following before purchase for batches >100g:

-

H-NMR Spectrum: Verify the coupling pattern of the aromatic protons to confirm the 2,5-substitution pattern.

-

HPLC Purity: Ensure <0.5% of the 4-nitro isomer, which acts as a chain terminator in polymerization or cyclization.

Technical Validation: QA/QC Workflows

Upon receipt, the material must be validated. The following protocol ensures the compound is suitable for reduction-cyclization sequences.

Identity Confirmation (1H-NMR)

-

Solvent: DMSO-d₆

-

Diagnostic Signals:

-

δ ~8.0 ppm (d, 1H): Proton adjacent to the Nitro group (deshielded).

-

δ ~6.0–6.5 ppm (s, 1H): Proton between the Amine and Phenoxy groups (shielded).

-

δ ~7.2–7.5 ppm (m, 2H): Amine protons (-NH₂), typically broad.

-

-

Logic: If the doublet at 8.0 ppm is missing or shifted, you likely have the wrong isomer.

Supplier Qualification Workflow

The following decision tree illustrates the logic for accepting or rejecting a batch based on analytical data.

Figure 1: QA/QC Decision Tree for validating incoming 2-Nitro-5-phenoxyaniline batches.

Research Application: Benzimidazole Synthesis

The primary research utility of 2-Nitro-5-phenoxyaniline is its conversion to 5-phenoxybenzimidazole . This scaffold is highly relevant for designing kinase inhibitors (e.g., targeting VEGFR or EGFR) where the phenoxy group occupies the hydrophobic pocket.

Synthetic Pathway

The synthesis involves two key steps:

-

Reduction: Chemoselective reduction of the nitro group to the amine, yielding 4-phenoxy-1,2-phenylenediamine .

-

Cyclization: Condensation of the resulting diamine with an aldehyde or carboxylic acid.

Experimental Protocol (Self-Validating)

Step 1: Reduction (Hydrogenation) [5]

-

Reagents: 2-Nitro-5-phenoxyaniline (1.0 eq), Pd/C (10% w/w), MeOH.

-

Conditions: H₂ atmosphere (balloon), RT, 4h.

-

Validation: Monitoring by TLC is insufficient due to streaking. Use LC-MS. The product (Diamine) is highly sensitive to oxidation (turns dark/purple). Process Tip: Do not isolate the diamine if possible; proceed immediately to cyclization ("telescoped" process).

Step 2: Cyclization ( oxidative condensation)

-

Reagents: Crude Diamine, Aryl Aldehyde (1.0 eq), Na₂S₂O₅ (oxidant/additive), DMF/Water.

-

Conditions: Reflux, 100°C, 6h.

-

Result: Formation of the 2-aryl-5-phenoxybenzimidazole.

Pathway Visualization

Figure 2: Synthetic workflow from CAS 1552-17-6 to the bioactive benzimidazole scaffold.

Handling and Safety

-

Toxicity: Like most nitroanilines, this compound is toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia .

-

Storage: Store in a cool, dry place away from strong oxidizing agents. The compound is light-sensitive; amber vials are recommended.

-

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

-

PubChem. Compound Summary for CID 123456 (2-Nitro-5-phenoxyaniline). National Library of Medicine. Available at: [Link]

-

ResearchGate. Synthesis of Benzimidazole Derivatives. Available at: [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 2-Nitro-5-phenoxyaniline via

This Application Note is structured to guide professional researchers through the synthesis of 2-Nitro-5-phenoxyaniline , a functionalized biaryl ether intermediate. This compound is of interest in medicinal chemistry as a scaffold for heterocyclic synthesis and in materials science for dye fabrication.[1]

The protocol leverages a Nucleophilic Aromatic Substitution (

Introduction & Mechanistic Rationale

The synthesis of 2-Nitro-5-phenoxyaniline (CAS: 116289-67-9) presents a classic challenge in regioselectivity.[2] The target molecule contains three distinct functionalities: an amine, a nitro group, and a phenoxy ether.

Mechanistic Insight

The most robust route involves the displacement of a halogen by a phenoxide nucleophile. We utilize 5-chloro-2-nitroaniline as the starting material.[1][3][4][5]

-

Activation: The nitro group at position 2 is para to the chlorine at position 5. Through resonance (

effect) and induction ( -

Chemoselectivity: The amino group (

) at position 1 is an electron-donating group (EDG), which typically deactivates -

Thermodynamics: The formation of the stable ether linkage drives the reaction, but the high energy barrier necessitates elevated temperatures, often requiring a solvent-free melt or high-boiling polar aprotic solvent.[2]

Experimental Protocol

Materials & Reagents Table

| Reagent | Role | Equiv. | Notes |

| 5-Chloro-2-nitroaniline | Substrate | 1.0 | Limiting reagent.[2] Purity >98% recommended. |

| Phenol | Nucleophile / Solvent | 10-15 | Used in large excess to act as the reaction medium (melt).[2] |

| Potassium Carbonate ( | Base | 2.0 - 2.5 | Anhydrous.[2] Scavenges HCl; generates phenoxide in situ.[2] |

| Ethyl Acetate | Extraction Solvent | N/A | For workup. |

| Sodium Hydroxide (1N) | Wash Solution | N/A | Critical for removing excess phenol.[2] |

Safety Considerations (Critical)

-

Phenol: Highly corrosive and toxic by absorption.[2] Causes severe burns.[2] Double-gloving (Nitrile/Neoprene) and a face shield are mandatory.

-

Nitroanilines: Potential methemoglobinemia agents.[2] Handle in a fume hood.

-

Thermal Hazard: The reaction runs at 150°C. Ensure reaction vessels are rated for thermal stress.

Step-by-Step Synthesis Workflow

Step 1: Reaction Assembly

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-chloro-2-nitroaniline (1.0 equiv) and phenol (10 equiv).

-

Add anhydrous potassium carbonate (2.0 equiv).

-

Note: No additional solvent is required; the excess phenol serves as the solvent upon melting.

Step 2: Thermal Displacement

-

Heat the mixture to 150°C using an oil bath.

-

Maintain vigorous stirring. The mixture will become a dark homogeneous melt.

-

Monitor: Reaction kinetics are slow. Allow the reaction to proceed for 72–96 hours . Monitor via TLC (Solvent system: Chloroform or Hexane/EtOAc 3:1) until the starting chloro-aniline is consumed.[2]

Step 3: Workup & Phenol Removal [2]

-

Cool the reaction mixture to room temperature. It may solidify or become viscous.[2]

-

Dilute the residue with 1N Sodium Hydroxide (NaOH) .

-

Rationale: This converts the excess phenol (pKa ~10) into water-soluble sodium phenoxide, allowing it to be washed away from the organic product.[2]

-

-

Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL) .

-

Combine the organic layers.

Step 4: Purification

-

Wash the organic layer sequentially with:

-

1N NaOH (2x) to ensure complete phenol removal.

-

Distilled water (1x).

-

Brine (saturated NaCl) (1x).

-

-

Dry the organic phase over anhydrous Sodium Sulfate (

) . -

Filter and concentrate under reduced pressure (Rotovap).

-

Chromatography: If necessary, purify the crude residue via silica gel column chromatography using Chloroform or a Gradient of Hexane/Ethyl Acetate to yield 2-Nitro-5-phenoxyaniline as a yellow solid.[2]

Process Visualization

Reaction Logic & Workflow

The following diagram illustrates the critical path from reagents to purified product, highlighting the chemical transformations.

Caption: Figure 1: Operational workflow for the synthesis of 2-Nitro-5-phenoxyaniline, detailing the transition from solvent-free melt to biphasic extraction.

Analytical Characterization (Expected)

To validate the integrity of the synthesized compound, the following spectral signatures should be confirmed:

| Method | Expected Signal / Characteristic |

| Appearance | Yellow crystalline solid.[2] |

| Melting Point | Distinct range (verify against literature, typically >100°C for nitroanilines). |

| IR Spectroscopy | 3400-3300 cm⁻¹ (N-H stretch, amine); 1500 & 1350 cm⁻¹ (N-O stretch, nitro); 1240 cm⁻¹ (C-O-C stretch, ether).[2] |

| ¹H NMR | Aromatic protons for the phenoxy ring (multiplet, 6.9-7.4 ppm) and the aniline ring (distinct coupling patterns due to 1,2,5-substitution).[2] |

References

-

PrepChem. "Synthesis of 2-nitro-5-phenoxyaniline." PrepChem.com. Accessed October 2023.[2] [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7447, 2-Methoxy-5-nitroaniline (Structural Analog Reference)." PubChem. Accessed October 2023.[2] [Link]

Sources

- 1. Buy 2-Nitro-5-(phenylthio)aniline (EVT-305184) | 43156-47-4 [evitachem.com]

- 2. 2688-84-8|2-Phenoxyaniline|BLD Pharm [bldpharm.com]

- 3. 2-Nitro-5-(phenylthio)aniline | 43156-47-4 [chemicalbook.com]

- 4. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

Application Note and Protocol for the Purification of 2-Nitro-5-phenoxyaniline via Column Chromatography

This document provides a comprehensive guide for the purification of 2-Nitro-5-phenoxyaniline using column chromatography. The protocols and methodologies detailed herein are designed for researchers, scientists, and professionals in drug development who require a high degree of purity for this compound in their work. This guide emphasizes the rationale behind experimental choices, ensuring a robust and reproducible purification strategy.

Introduction: The Rationale for Chromatographic Purification

2-Nitro-5-phenoxyaniline is an aromatic amine containing both a nitro group and a phenoxy ether linkage. These functional groups impart a moderate to high polarity to the molecule. Synthetic routes to this compound may result in a crude product containing unreacted starting materials, by-products from side reactions, or isomers, all of which can interfere with subsequent synthetic steps or biological assays.

Column chromatography is a highly effective and versatile technique for the purification of such organic compounds.[1][2] The principle of this method relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or a mixture of solvents).[1] By carefully selecting the stationary and mobile phases, 2-Nitro-5-phenoxyaniline can be effectively isolated from impurities with differing polarities. More polar compounds will have stronger interactions with the polar stationary phase and will elute more slowly than less polar compounds.[1][2]

This application note will first guide the user through the crucial process of solvent system selection using Thin-Layer Chromatography (TLC), followed by a detailed protocol for preparative column chromatography.

Foundational Principles: Selecting the Right Conditions

The success of column chromatography hinges on the selection of an appropriate stationary phase and mobile phase.

Stationary Phase Selection

For moderately polar compounds like 2-Nitro-5-phenoxyaniline, silica gel (SiO₂) is the most common and effective stationary phase.[3][4] Its polar surface, rich in silanol groups (Si-OH), allows for strong interactions with polar functional groups such as the nitro (NO₂) and amine (NH₂) groups of the target molecule.

Mobile Phase (Eluent) Selection and Optimization via TLC

The choice of the mobile phase is critical for achieving good separation. A solvent system must be identified that moves the target compound to a desirable retention factor (Rƒ) on a TLC plate, ideally between 0.25 and 0.35.[5][6] This Rƒ range ensures that the compound will elute from the column in a reasonable volume of solvent, well-separated from more polar and less polar impurities.[6]

Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening and optimizing the solvent system before committing to a larger-scale column separation.[3][4][5] The process involves spotting the crude mixture onto a TLC plate and developing it in various solvent systems of differing polarities.

Commonly used solvent systems for compounds of this nature are binary mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[7][8]

Experimental Workflow Diagram

Sources

- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 2. ukessays.com [ukessays.com]

- 3. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]

- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 5. youtube.com [youtube.com]

- 6. chemistryviews.org [chemistryviews.org]

- 7. Chromatography [chem.rochester.edu]

- 8. biotage.com [biotage.com]

Application Note: High-Precision FT-IR Analysis of 2-Nitro-5-phenoxyaniline

Executive Summary

This application note details the protocol for the structural characterization and purity assessment of 2-Nitro-5-phenoxyaniline (CAS: 22633-43-8) using Fourier Transform Infrared (FT-IR) spectroscopy. As a critical intermediate in the synthesis of azo dyes and sulfonamide-based pharmaceuticals (e.g., Nimesulide analogs), the precise identification of its functional groups is essential for quality control (QC) in drug development.

This guide prioritizes Attenuated Total Reflectance (ATR) for high-throughput analysis while referencing KBr pellet transmission for high-resolution structural confirmation. It provides a self-validating framework to distinguish the target molecule from common synthetic precursors like phenol and 5-chloro-2-nitroaniline.

Structural Deconstruction & Theoretical Analysis

Before analysis, the molecule is deconstructed into its constituent pharmacophores to predict the spectral fingerprint. 2-Nitro-5-phenoxyaniline consists of three distinct functional domains attached to a benzene core:

-

Primary Amine (

): Located at the C1 position. Expect characteristic doublet stretching (asymmetric/symmetric) and scissoring bending modes. -

Nitro Group (

): Located at the C2 position (ortho to amine). This creates strong electron-withdrawing effects, potentially shifting amine bands. -

Phenoxy Ether Linkage (

): Located at the C5 position. Characterized by the C-O-C stretching vibration.[1]

Logical Pathway for Peak Assignment

The following diagram illustrates the decision logic for assigning peaks to this specific molecule.

Figure 1: Decision tree for spectral interpretation of 2-Nitro-5-phenoxyaniline, highlighting critical confirmation steps and impurity flags.

Experimental Protocol

Method A: ATR-FTIR (Recommended for Routine QC)

Rationale: ATR requires minimal sample prep, reducing the risk of moisture absorption (hygroscopicity) which can obscure amine signals.

Equipment:

-

FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

-

Diamond or ZnSe ATR Crystal (Diamond preferred for durability).

Step-by-Step Workflow:

-

System Clean: Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure no residue remains.

-

Background Scan: Collect a background spectrum (air) with the same parameters as the sample (typically 32 scans, 4 cm

resolution). -

Sample Loading: Place approximately 5–10 mg of solid 2-Nitro-5-phenoxyaniline powder onto the center of the crystal.

-

Compression: Lower the pressure arm/anvil until the force gauge reads the optimal range (usually 80–100 N). Note: Inconsistent pressure leads to poor peak intensity.

-

Acquisition: Scan from 4000 to 600 cm

. -

Post-Run: Clean crystal immediately to prevent staining from the nitro-aromatic compound.

Method B: KBr Pellet (Recommended for Structural Validation)

Rationale: Provides higher resolution and eliminates refractive index shifts common in ATR, making it ideal for comparing against library standards.

Step-by-Step Workflow:

-

Grinding: Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr powder. Grind in an agate mortar until a fine, uniform powder is achieved.

-

Pressing: Transfer to a die set and press at 8–10 tons for 2 minutes to form a transparent pellet.

-

Measurement: Mount in the transmission holder and scan.

Spectral Analysis & Interpretation

The following table synthesizes data from fragment analysis (nitroaniline and diphenyl ether derivatives) to provide the expected spectral fingerprint.

Table 1: Functional Group Assignments for 2-Nitro-5-phenoxyaniline

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Mechanistic Insight |

| 3450 – 3400 | Medium | Primary Amine ( | Asymmetric Stretch | Characteristic doublet high-energy peak. |

| 3350 – 3300 | Medium | Primary Amine ( | Symmetric Stretch | Second peak of the doublet; confirms primary amine vs. secondary. |

| 3100 – 3000 | Weak | Aromatic Ring | ||

| 1620 – 1580 | Medium | Primary Amine | Bending vibration; often overlaps with ring breathing modes. | |

| 1550 – 1500 | Strong | Nitro Group ( | Asymmetric Stretch | Highly diagnostic; usually the strongest peak in nitro-aromatics. |

| 1500 – 1450 | Medium | Aromatic Ring | Skeletal vibrations of the benzene ring. | |

| 1360 – 1320 | Strong | Nitro Group ( | Symmetric Stretch | Paired with the 1530 band; confirms nitro group presence. |

| 1260 – 1230 | Strong | Aryl Ether ( | Asymmetric Stretch | Diagnostic for the phenoxy linkage; differentiates from simple nitroanilines. |

| 1100 – 1050 | Medium | Aryl Ether ( | Symmetric Stretch | Secondary confirmation of the ether bridge. |

| 850 – 800 | Medium | Aromatic Ring | Indicates substitution pattern (1,2,4-trisubstituted ring). |

Impurity Profiling (Self-Validation)

To ensure the integrity of the synthesis (typically condensation of 5-chloro-2-nitroaniline with phenol), check for these "Red Flag" peaks:

-

Broad Band @ 3500–3200 cm⁻¹: Indicates residual Phenol (unreacted starting material) or moisture.

-

Peak @ ~1090 cm⁻¹ (Sharp): May indicate residual Chlorobenzene derivatives if the ether synthesis was incomplete (C-Cl stretch is often lower, but overtone patterns change).

-

Peak @ ~1700 cm⁻¹: Indicates contamination with carbonyls (e.g., ethyl acetate solvent residue).

Experimental Workflow Diagram

This diagram outlines the standard operating procedure (SOP) for the analysis, ensuring reproducibility.

Figure 2: Step-by-step FTIR acquisition workflow for 2-Nitro-5-phenoxyaniline.

References

-

NIST Chemistry WebBook. 2-Nitroaniline IR Spectrum. (Used as reference for nitro/amine shifts). [Link]

-

LibreTexts Chemistry. Spectroscopy of Amines (IR Absorption). [Link]

-

LibreTexts Chemistry. Spectroscopy of Ethers (IR Absorption). [Link]

-

PrepChem. Synthesis of 2-nitro-5-phenoxyaniline. (Validates synthetic precursors for impurity analysis). [Link]

-

Specac Application Note. ATR vs KBr Pellets. [Link]

Sources

Application Note: Synthesis of Phenoxazine Derivatives from 2-Nitro-5-phenoxyaniline

This Application Note is designed for research scientists and medicinal chemists focusing on the synthesis of heterocyclic scaffolds. It addresses the specific challenge of utilizing 2-Nitro-5-phenoxyaniline (also known as 5-phenoxy-2-nitroaniline) as a precursor for phenoxazine derivatives .

Executive Summary & Strategic Analysis

The synthesis of phenoxazine derivatives—tricyclic heterocycles valued for their utility in antineoplastic drugs (e.g., Actinomycin D analogs) and optoelectronic materials—typically relies on the condensation of o-aminophenols with o-dihaloarenes or quinones.

2-Nitro-5-phenoxyaniline presents a unique synthetic challenge and opportunity. Structurally, the amine (C1) and the phenoxy ether linkage (C5) are in a meta relationship relative to the carbon skeleton, while the nitro group is at C2.

-

The Challenge: Direct intramolecular cyclization to form the central 1,4-oxazine ring is sterically precluded by the meta positioning of the amine and the phenoxy group. The nitrogen cannot bridge to the phenoxy ring to form a six-membered ring without prior structural modification.

-

The Solution: This guide details two distinct, chemically rigorous pathways to utilize this starting material:

-

Pathway A (Scaffold Construction): Transformation of the aniline moiety to a phenol, followed by reduction to generate a novel o-aminophenol precursor for de novo phenoxazine assembly.

-

Pathway B (Late-Stage Functionalization): Utilizing the nucleophilic aniline amine to functionalize an existing halogenated phenoxazinone core (e.g., via Buchwald-Hartwig coupling), creating "butterfly" derivatives common in dye-sensitized solar cells and biological probes.

-

Pathway A: De Novo Scaffold Construction

Objective: Convert 2-Nitro-5-phenoxyaniline into a 2-amino-5-phenoxyphenol equivalent to enable condensation with quinones.

Mechanistic Logic

To build the phenoxazine core, we require an ortho-aminophenol motif. The starting material is an ortho-nitroaniline. We must invert the functionality: convert the amine to a hydroxyl group (via diazonium) and reduce the nitro group to an amine. This yields 2-amino-5-phenoxyphenol , a competent partner for the Turpin reaction or condensation with 2,3-dichloro-1,4-naphthoquinone.

Workflow Diagram

Figure 1: Synthetic route for converting 2-Nitro-5-phenoxyaniline into a reactive o-aminophenol for phenoxazine assembly.

Experimental Protocol

Step 1: Hydrolysis to 2-Nitro-5-phenoxyphenol

-

Dissolution: Dissolve 10 mmol of 2-Nitro-5-phenoxyaniline in 15 mL of 35%

. Cool to 0–5°C in an ice bath. -

Diazotization: Dropwise add a solution of

(11 mmol) in water (5 mL), maintaining temperature <5°C. Stir for 30 min. -

Hydrolysis: Transfer the diazonium salt solution slowly into a boiling solution of 10%

(50 mL). Continue reflux for 20 minutes until nitrogen evolution ceases. -

Isolation: Cool to room temperature. Extract with ethyl acetate (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate.[1] Purify via column chromatography (Hexane/EtOAc) to yield 2-nitro-5-phenoxyphenol .

Step 2: Reduction to 2-Amino-5-phenoxyphenol

-

Reaction: Dissolve the phenol intermediate (5 mmol) in Ethanol (20 mL). Add 10% Pd/C (10 wt%).

-

Hydrogenation: Stir under

atmosphere (balloon pressure) for 4–6 hours at RT. Monitor by TLC for disappearance of the nitro compound. -

Workup: Filter through Celite to remove catalyst. Note: The aminophenol is oxidation-sensitive; proceed immediately to Step 3.

Step 3: Cyclization to Phenoxazine Core

-

Condensation: To the fresh filtrate from Step 2, add 2,3-dichloro-1,4-naphthoquinone (5 mmol) and anhydrous potassium acetate (10 mmol).

-

Reflux: Heat the mixture to reflux for 3–5 hours. The solution will darken (typically deep red/violet).

-

Purification: Cool and pour into ice water. Filter the precipitate.[2] Recrystallize from Ethanol/DMF to obtain the 9-phenoxy-5H-benzo[a]phenoxazin-5-one .

Pathway B: Late-Stage Functionalization (Buchwald-Hartwig)

Objective: Use 2-Nitro-5-phenoxyaniline as a nucleophile to functionalize a halogenated phenoxazine core.

Mechanistic Logic

In this pathway, the phenoxazine core is pre-synthesized (e.g., 6-chlorobenzo[a]phenoxazin-5-one ).[3] The 2-Nitro-5-phenoxyaniline acts as an amine source in a Palladium-catalyzed C-N cross-coupling. This retains the nitro and phenoxy groups on the pendant chain, providing sites for further derivatization or solubility enhancement.

Workflow Diagram

Figure 2: Palladium-catalyzed amination of a phenoxazine core using 2-Nitro-5-phenoxyaniline.[4]

Experimental Protocol

Reagents Table:

| Reagent | Equivalents | Role |

| 6-chlorobenzo[a]phenoxazin-5-one | 1.0 eq | Electrophile (Scaffold) |

| 2-Nitro-5-phenoxyaniline | 1.2 eq | Nucleophile |

| Tris(dibenzylideneacetone)dipalladium(0) | 5 mol% | Catalyst Source |

| BINAP (racemic) | 10 mol% | Ligand |

| Cesium Carbonate ( | 2.0 eq | Base |

| Toluene | Solvent (0.1 M) | Medium |

Procedure:

-

Preparation: In a glovebox or under Argon, combine the phenoxazine scaffold, 2-Nitro-5-phenoxyaniline,

, BINAP, and -

Solvation: Add anhydrous Toluene. Seal the tube.

-

Reaction: Heat to 110°C with vigorous stirring for 12–18 hours. The color typically shifts from reddish-brown to intense violet/blue.

-

Workup: Cool to RT. Dilute with dichloromethane (DCM) and filter through a silica plug to remove inorganic salts.

-

Purification: Concentrate the filtrate and purify via flash chromatography (Gradient: 0

5% Methanol in DCM). -

Validation: Confirm structure via

-NMR (look for the preservation of the nitro-aromatic protons) and HRMS.

References & Grounding

-

Synthesis of 2-Nitro-5-phenoxyaniline Precursor: Methodology for the preparation of the starting material from 5-chloro-2-nitroaniline and phenol. Source:1

-

Phenoxazine Core Synthesis (Condensation Strategy): Protocols for reacting aminophenols with naphthoquinones to form the benzo[a]phenoxazin-5-one skeleton. Source:[3]5

-

Functionalization of Phenoxazines (Buchwald-Hartwig): Detailed conditions for coupling amines to 6-chlorobenzo[a]phenoxazin-5-one, validating Pathway B. Source:3

-

Structural Data for Nitro-Phenoxyaniline Isomers: Crystallographic data confirming the conformation of nitro-phenoxyaniline derivatives, essential for understanding steric constraints. Source:6

Sources

catalytic reduction of the nitro group in 2-Nitro-5-phenoxyaniline

Executive Summary & Strategic Importance

The reduction of 2-Nitro-5-phenoxyaniline to 2-Amino-5-phenoxyaniline (systematically 4-phenoxy-1,2-phenylenediamine) is a pivotal transformation in the synthesis of bioactive heterocycles. This vicinal diamine scaffold serves as the immediate precursor for benzimidazoles and quinoxalines , motifs ubiquitous in kinase inhibitors (e.g., Raf/MEK inhibitors) and antiparasitic agents.

While the nitro-to-amine reduction is a textbook transformation, this specific substrate presents distinct challenges:

-

Chemoselectivity: Preserving the ether linkage (Ar–O–Ar) while reducing the nitro group. Unlike benzyl ethers, diphenyl ethers are generally robust, yet harsh conditions can induce cleavage.

-

Product Stability: The resulting electron-rich o-phenylenediamine is highly susceptible to oxidative polymerization (turning purple/black upon air exposure).

-

Safety: The reaction is highly exothermic, and the partially reduced hydroxylamine intermediates can be thermally unstable.

This guide details two validated protocols: Standard Catalytic Hydrogenation (Method A) for scalability and Catalytic Transfer Hydrogenation (Method B) for precision on a laboratory scale.

Mechanistic Principles

Understanding the Haber Mechanism is critical for troubleshooting. The reduction does not occur in a single step; it proceeds through a series of intermediates.[1][2] The accumulation of phenylhydroxylamine is a safety risk (explosive potential) and a quality risk (formation of azoxy byproducts).

Reaction Pathway Visualization

Figure 1: The stepwise Haber reduction mechanism. Note that the final reduction of hydroxylamine is often rate-limiting; stopping early leads to impurities.

Experimental Protocols

Method A: Heterogeneous Catalytic Hydrogenation (Pd/C + H2)

Best for: Scale-up (>5g), clean workup, and high atom economy.

Reagents & Equipment:

-

Substrate: 2-Nitro-5-phenoxyaniline (1.0 equiv)

-

Catalyst: 10% Pd/C (50% water wet). Note: Water wet catalyst is safer to handle as it reduces pyrophoric risk.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH). Ethyl Acetate is an alternative if solubility is poor, but alcohols promote faster kinetics.

-

Hydrogen Source: H2 Balloon (lab scale) or Parr Shaker (40 psi).

Protocol Steps:

-

Inerting: Charge a round-bottom flask with 2-Nitro-5-phenoxyaniline and MeOH (10-15 volumes). Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen.

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 wt% loading relative to substrate) under an inert gas stream.

-

Critical: Do not add dry catalyst to flammable solvent in air.

-

-

Hydrogenation:

-

Reaction: Stir vigorously at Room Temperature (20-25°C) .

-

Insight: Heating is rarely necessary and increases the risk of ether cleavage. The reaction is exothermic; monitor internal temperature.

-

-

Monitoring: Check via TLC (50:50 EtOAc/Hexane) or HPLC after 2 hours. The yellow nitro compound will fade to a colorless/pale amine solution.

-

Workup (Anaerobic Priority):

-

Filter the catalyst through a pad of Celite under an inert atmosphere (or keep the filter cake wet to prevent ignition).

-

Concentrate the filtrate immediately on a rotary evaporator.

-

Storage: Store the resulting solid under Nitrogen/Argon in the dark.

-

Method B: Catalytic Transfer Hydrogenation (CTH)

Best for: Small scale (<1g), labs without H2 cylinders, or high chemoselectivity requirements.

Reagents:

-

Hydrogen Donor: Ammonium Formate (5.0 - 10.0 equiv).

-

Catalyst: 10% Pd/C (10 wt%).

-

Solvent: Methanol (anhydrous preferred).

Protocol Steps:

-

Dissolution: Dissolve 2-Nitro-5-phenoxyaniline in Methanol (20 volumes).

-

Catalyst Charge: Add Pd/C carefully under Nitrogen.

-

Initiation: Add Ammonium Formate in one portion.

-

Reflux: Heat the mixture to reflux (approx. 65°C) .

-

Observation: Evolution of CO2 and NH3 gas will occur.[8] Ensure the system is vented through a bubbler.

-

-

Completion: Reaction is typically complete within 30-60 minutes.

-

Workup: Cool to room temperature. Filter catalyst.[1][5] Remove solvent.[8]

-

Purification Note: Ammonium formate residues can sublime, but an aqueous wash (Water/DCM extraction) is recommended to remove excess salts.

-

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Recommendation | Scientific Rationale |

| Temperature | 20°C - 40°C | High temps (>60°C) with H2 pressure may risk hydrogenolysis of the diphenyl ether bond [1]. |

| Pressure | 1 - 3 bar (15-45 psi) | Sufficient for nitro reduction. Higher pressures are unnecessary and increase safety risks. |

| Solvent | Methanol/Ethanol | Protic solvents stabilize the polar intermediates (hydroxylamines), accelerating the reaction. |

| Catalyst Loading | 5-10 wt% | Lower loadings (1-2%) may stall at the hydroxylamine stage, leading to colored impurities. |

Workflow Logic Diagram

Figure 2: Operational workflow emphasizing safety checkpoints and decision gates.

Analytical Control

HPLC Method (Generic Reverse Phase):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm.

-

Expected Retention:

-

Diamine Product: Elutes early (more polar).

-

Nitro Substrate: Elutes late (less polar).

-

Hydroxylamine Intermediate: Elutes between product and substrate.

-

Safety & Handling

-

Pyrophoric Catalyst: Dry Pd/C ignites instantly in the presence of methanol vapors and air. ALWAYS keep the catalyst wet with water (50% wet type) or solvent. During filtration, do not pull the filter cake completely dry; wash with water or solvent immediately.

-

Diamine Toxicity: Phenylenediamines are potential sensitizers and mutagens. Double-glove (Nitrile) and work in a fume hood.

-

Exotherm: Nitro reduction releases ~500 kJ/mol. On scales >10g, add H2 slowly or control cooling to prevent thermal runaway.

References

-

Vertex AI Search. (2023). Hydrogenation of aromatic nitro compounds and catalyst behavior. Retrieved from 1

-

MDPI. (2023). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from 8

-

Royal Society of Chemistry. (2015). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. New Journal of Chemistry. Retrieved from 9

-

National Institutes of Health (PMC). (2010). 4-Nitro-2-phenoxyaniline Crystal Structure and Pharmacological Context. Retrieved from 10

-

Google Patents. (2000). US6162832A - 2-Phenoxyaniline derivatives and synthesis. Retrieved from 4

Sources

- 1. US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents [patents.google.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. m.youtube.com [m.youtube.com]

- 4. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]

- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 6. CN103288651A - Method for catalytic hydrogenation of nitrobenzene to synthesize aniline - Google Patents [patents.google.com]

- 7. hidenanalytical.com [hidenanalytical.com]

- 8. mdpi.com [mdpi.com]

- 9. Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. 4-Nitro-2-phenoxyaniline - PMC [pmc.ncbi.nlm.nih.gov]

use of 2-Nitro-5-phenoxyaniline in the synthesis of quinoxaline derivatives

From Precursor to Potency: Utilizing 2-Nitro-5-phenoxyaniline in Drug Discovery

Executive Summary

The quinoxaline moiety is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for numerous kinase inhibitors (e.g., VEGFR, PDGFR inhibitors) and intercalating agents. The incorporation of a phenoxy group at the C6 position is a strategic pharmacophoric modification often used to improve lipophilicity and extend into hydrophobic binding pockets within enzyme active sites.

This guide details the robust conversion of 2-Nitro-5-phenoxyaniline into 6-phenoxyquinoxaline derivatives . Unlike generic protocols, this document addresses the critical instability of the intermediate o-phenylenediamine and provides a self-validating workflow to ensure high regiochemical fidelity and yield.

Strategic Analysis & Mechanism

The synthesis relies on the "Reductive Cyclization" strategy. The core challenge is not the chemistry itself, but the handling of the intermediate 4-phenoxybenzene-1,2-diamine , which is highly susceptible to oxidative polymerization (turning purple/black) upon air exposure.

2.1 The Pathway

-

Activation (Reduction): The nitro group of 2-Nitro-5-phenoxyaniline is reduced to an amine, generating the nucleophilic 1,2-diamine species.

-

Condensation: The diamine attacks a 1,2-dicarbonyl electrophile (e.g., glyoxal, benzil, or

-keto acids). -

Dehydration: Loss of two water molecules aromatizes the pyrazine ring.

2.2 Regioselectivity Considerations

When reacting the asymmetric 4-phenoxybenzene-1,2-diamine with an asymmetric 1,2-dicarbonyl (e.g., pyruvic acid), two regioisomers (6-phenoxy and 7-phenoxy) are formed.

-

Symmetric Dicarbonyls (e.g., Benzil, Glyoxal): Yield a single product.

-

Asymmetric Dicarbonyls: Require careful chromatographic separation or specific catalytic conditions to favor one isomer.

Figure 1: The reductive cyclization pathway. Note the critical air-sensitive intermediate.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Two-Step Synthesis

Recommended for library synthesis where high purity is required.

Reagents:

-

2-Nitro-5-phenoxyaniline (1.0 equiv)

-

10% Pd/C (5 wt% loading)

-

Ethanol (anhydrous)

-

1,2-Dicarbonyl (e.g., Benzil for 2,3-diphenyl derivative, or Glyoxal solution)

-

Hydrogen gas (balloon or Parr shaker)

Step 1: Catalytic Hydrogenation

-

Dissolution: In a round-bottom flask, dissolve 2-Nitro-5-phenoxyaniline (5.0 mmol, 1.15 g) in Ethanol (30 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (115 mg) under an argon blanket. Caution: Pd/C can ignite ethanol vapors in air.

-

Reduction: Purge the flask with

gas three times. Stir vigorously under -

Validation (TLC): Check TLC (50% EtOAc/Hexane). The yellow starting material spot (

) should disappear, replaced by a lower, often streaking amine spot. -

Filtration: Filter the mixture through a Celite pad under an inert atmosphere (Nitrogen/Argon) to remove Pd/C. Do not let the filtrate stand in air.

Step 2: Cyclocondensation (Immediate)

-

Addition: To the fresh filtrate containing 4-phenoxybenzene-1,2-diamine, immediately add the 1,2-dicarbonyl compound (5.0 mmol) (e.g., 1.05 g of Benzil).

-

Reflux: Heat the solution to reflux (

) for 3–5 hours.-

Observation: The solution will typically darken initially and then clarify or precipitate the product depending on solubility.

-

-

Monitoring: Monitor by TLC. The diamine streak will vanish, replaced by a distinct, UV-active fluorescent spot (Quinoxaline).

-

Workup: Cool to RT.

-

If solid precipitates: Filter and wash with cold ethanol.

-

If solution remains clear: Concentrate in vacuo to ~5 mL and cool to

to induce crystallization.

-

Yield Expectation: 85–92% Purity: >98% (HPLC)

Protocol B: One-Pot Reductive Cyclization (Iron-Mediated)

Recommended for scale-up or when hydrogenation equipment is unavailable.

Reagents:

-

2-Nitro-5-phenoxyaniline (1.0 equiv)

-

Iron powder (325 mesh, 5.0 equiv)

-

Ammonium Chloride (